An In-depth Technical Guide to Methyl 4-amino-5-methyl-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 4-amino-5-methyl-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 4-amino-5-methyl-2-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present its predicted physicochemical properties, a plausible synthetic route, and its anticipated reactivity. The strategic arrangement of the amino, methyl, and nitro groups on the benzoate scaffold offers a unique platform for the synthesis of complex heterocyclic systems, particularly kinase inhibitors. This document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage this compound in their research and development endeavors.
Introduction: The Strategic Importance of Substituted Nitrobenzoates
Substituted aminonitrobenzoic acid esters are a class of organic molecules that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The interplay of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring governs the molecule's reactivity and provides multiple handles for chemical modification. The presence of a methyl group further influences the electronic and steric properties, offering fine-tuning capabilities for structure-activity relationship (SAR) studies in drug design.
Methyl 4-amino-5-methyl-2-nitrobenzoate, in particular, presents a unique substitution pattern that is of significant interest for the development of targeted therapies. The ortho-nitro group can be readily reduced to an amine, paving the way for the construction of various heterocyclic systems. This transformation is a key step in the synthesis of numerous kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases.[1][2]
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of Methyl 4-amino-5-methyl-2-nitrobenzoate and Comparison with a Related Isomer.
| Property | Predicted Value for Methyl 4-amino-5-methyl-2-nitrobenzoate | Experimental Value for 5-amino-4-methyl-2-nitrobenzoic acid[3] |
| Molecular Formula | C9H10N2O4 | C8H8N2O4 |
| Molecular Weight | 210.19 g/mol | 196.16 g/mol |
| Appearance | Predicted to be a yellow crystalline solid | - |
| Melting Point | Estimated to be in the range of 100-120 °C | - |
| Boiling Point | > 400 °C (with decomposition) | 490.9 °C at 760 mmHg |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | - |
| Density | ~1.3-1.4 g/cm³ | 1.482 g/cm³ |
| pKa | Amino group pKa estimated around 2-3; Carboxylic acid of the corresponding acid would be ~3-4. | - |
Synthesis and Reaction Mechanisms
A plausible and efficient synthetic route to methyl 4-amino-5-methyl-2-nitrobenzoate can be designed based on established organic chemistry transformations, particularly the nitration of substituted aminobenzoates. A key precedent is the synthesis of methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate.[4]
Proposed Synthetic Pathway
The synthesis would likely commence with the readily available starting material, methyl 4-amino-3-methylbenzoate. The amino group would first be protected, for instance, through acylation, to prevent oxidation during the subsequent nitration step and to direct the nitration to the desired position.
Caption: Proposed synthetic workflow for methyl 4-amino-5-methyl-2-nitrobenzoate.
Mechanistic Insights: Electrophilic Aromatic Substitution
The core of this synthesis is the nitration step, a classic example of electrophilic aromatic substitution. The acetyl protecting group is a moderately activating ortho-, para-director. In this case, the position ortho to the activating acetamido group and meta to the deactivating ester group is sterically hindered by the adjacent methyl group. The other ortho position is highly activated and is where the nitration is expected to occur.
Caption: Simplified mechanism of the electrophilic nitration step.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on analogous transformations and should be optimized for the specific substrate.[4]
Step 1: Acetylation of Methyl 4-amino-3-methylbenzoate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-amino-3-methylbenzoate (1 equivalent) in glacial acetic acid.
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Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution.
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Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven. The product is methyl 4-acetamido-3-methylbenzoate.
Step 2: Nitration of Methyl 4-acetamido-3-methylbenzoate
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 4-acetamido-3-methylbenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C (ice-salt bath).
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Nitrating Mixture: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes relative to nitric acid), pre-cooled to 0 °C.
-
Reagent Addition: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 5 °C.
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Reaction Conditions: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
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Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product is methyl 4-acetamido-5-methyl-2-nitrobenzoate.
Step 3: Hydrolysis of the Amide
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Reaction Setup: Suspend the crude methyl 4-acetamido-5-methyl-2-nitrobenzoate in a mixture of ethanol and concentrated hydrochloric acid.
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Reaction Conditions: Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.
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Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
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Isolation and Purification: The product, methyl 4-amino-5-methyl-2-nitrobenzoate, may precipitate upon neutralization. Collect the solid by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
Predicting the spectral data is crucial for the identification and characterization of the target molecule. These predictions are based on the analysis of substituent effects on analogous compounds.
¹H NMR Spectroscopy
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Aromatic Protons: Two singlets are expected in the aromatic region. The proton at C6 (ortho to the nitro group) will be significantly downfield (δ ~8.0-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The proton at C3 (ortho to the ester) will be further upfield (δ ~6.5-6.7 ppm).
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Amino Protons: A broad singlet corresponding to the two amino protons is expected around δ 4.5-5.5 ppm. The chemical shift can vary with concentration and solvent.
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Methyl Protons: The methyl ester protons will appear as a sharp singlet around δ 3.8-3.9 ppm. The aromatic methyl protons will also be a singlet, likely around δ 2.2-2.3 ppm.
¹³C NMR Spectroscopy
The carbon spectrum will show 9 distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165-170 ppm). The aromatic carbons will appear in the δ 110-150 ppm region, with the carbons attached to the nitro and amino groups showing characteristic shifts. The methyl ester carbon will be around δ 52-53 ppm, and the aromatic methyl carbon will be around δ 15-20 ppm.
Infrared (IR) Spectroscopy
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N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
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NO₂ Stretching: Two strong bands, one for the asymmetric stretch (around 1520-1550 cm⁻¹) and one for the symmetric stretch (around 1340-1360 cm⁻¹).
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C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
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Aromatic C-H and C=C Stretching: Peaks in their characteristic regions.
Reactivity and Applications in Drug Discovery
The synthetic utility of methyl 4-amino-5-methyl-2-nitrobenzoate lies in the differential reactivity of its functional groups.
Caption: Key reactive sites and potential transformations of methyl 4-amino-5-methyl-2-nitrobenzoate.
Reduction of the Nitro Group
The most significant transformation is the selective reduction of the nitro group to an amine, yielding methyl 2,4-diamino-5-methylbenzoate. This diamino-substituted benzene ring is a common precursor for the synthesis of various heterocyclic systems, including benzimidazoles and quinazolines, which are prevalent scaffolds in many kinase inhibitors.[1]
Modification of the Amino Group
The existing amino group can be acylated, alkylated, or used in diazotization reactions to introduce further diversity into the molecular structure. This allows for the exploration of a wider chemical space in lead optimization.
Role in Kinase Inhibitor Synthesis
Many FDA-approved kinase inhibitors feature a core structure derived from substituted anilines.[2] The diamino intermediate derived from methyl 4-amino-5-methyl-2-nitrobenzoate can be a key building block in the synthesis of ATP-competitive inhibitors that target the hinge region of the kinase domain. The specific substitution pattern of this molecule can influence the binding affinity and selectivity of the final drug candidate.
Conclusion
Methyl 4-amino-5-methyl-2-nitrobenzoate, while not extensively characterized in the public domain, represents a promising and strategically functionalized building block for drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a robust synthetic strategy, and its potential applications. The insights into its reactivity and the detailed experimental protocols offer a solid foundation for researchers to synthesize and utilize this compound in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such versatile chemical intermediates will undoubtedly increase.
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